Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate
Overview
Description
“Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate” is a chemical compound with the CAS Number: 1312118-12-9. It has a molecular weight of 362.43 and a linear formula of C19H26N2O5 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O5/c1-19(2,3)26-18(24)20-14-6-5-9-21(11-14)16-8-7-13(12-22)10-15(16)17(23)25-4/h7-8,10,12,14H,5-6,9,11H2,1-4H3,(H,20,24) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a melting point range of 56 - 58 degrees Celsius . It is in the form of a gum .Scientific Research Applications
Synthesis and Chemical Properties
Palladium-Catalyzed Synthesis : The compound has been used in the synthesis of oxindoles via palladium-catalyzed CH functionalization, indicating its utility in medicinal chemistry synthesis, particularly as a Serine palmitoyl transferase enzyme inhibitor (Magano et al., 2014).
Intermediary in Anticancer Drug Synthesis : It serves as an important intermediate in the synthesis of small molecule anticancer drugs. A rapid and high-yield synthetic method using this compound has been established, underscoring its significance in developing optimized anti-tumor inhibitors (Zhang et al., 2018).
Preparation of Chemical Intermediates : It's used in the preparation of various chemical intermediates, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, demonstrating its versatility in organic synthesis (Richter et al., 2009).
Applications in Chemical Reactions
Facilitation of Radical Reactions : This compound aids in the radical acylation of allyl ester with benzaldehyde, producing new carbonyl-containing compounds under solvent-free and metal-free conditions, showcasing its applicability in synthetic chemistry (Sun et al., 2022).
Multicomponent Reactions : It's used in a piperidine-catalyzed multicomponent reaction to create complex polyheterocyclic structures, indicating its role in the synthesis of structurally diverse molecules (Lee et al., 2013).
Biochemical and Pharmaceutical Research
Synthesis of Potential CNS Agents : The compound is involved in the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which are potential central nervous system agents, highlighting its importance in pharmaceutical research (Bauer et al., 1976).
Inhibitor Synthesis : It has been used in the synthesis of Aurora kinase inhibitors, which may be useful in treating cancer, further emphasizing its significance in medicinal chemistry (ヘンリー, ジェームズ, 2006).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-formyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-14-6-5-9-21(11-14)16-8-7-13(12-22)10-15(16)17(23)25-4/h7-8,10,12,14H,5-6,9,11H2,1-4H3,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVQLMNMQJSUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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